3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound classified under piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom. This compound is notable for its unique structural features and is utilized in various scientific research applications due to its chemical properties. The compound's IUPAC name is 3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride, and its molecular formula is C15H24ClNO with a molecular weight of approximately 269.81 g/mol .
The synthesis of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process:
In industrial settings, this synthesis can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and time. Automation in monitoring these parameters is common to ensure consistent production quality.
The molecular structure of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride includes a piperidine ring substituted with a 2-(3-methylbenzyl)oxy ethyl group. The compound's structural formula can be represented as follows:
The primary reactions involving 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride include:
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity profile in various conditions .
The mechanism of action of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride primarily involves its interaction with specific receptors in the central nervous system. It acts as a ligand that modulates receptor activity, leading to various physiological effects. The precise pathways depend on the biological context and the specific receptors targeted during experimentation.
For example, compounds with similar structures have shown potential as histamine H3 receptor antagonists, influencing neurotransmitter release and potentially impacting cognitive functions .
While specific data on density and boiling point may not be readily available for this compound, general characteristics include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has several applications across different fields:
Research continues to explore its potential pharmacological properties, particularly concerning its interactions within biological systems .
Retrosynthetic disconnection of 3-{2-[(3-methylbenzyl)oxy]ethyl}piperidine hydrochloride reveals two primary synthons: a piperidine core with C3-functionalization capability and a (3-methylbenzyl)oxyethyl electrophile. The 3-substituted piperidine scaffold can be derived from commercially available nipecotic acid derivatives or through ring-closing metathesis of N-protected diallylamines, allowing stereocontrol at C3. For the ether component, retrosynthesis identifies 3-methylbenzyl chloride and 2-haloethanol as precursors. Critical disconnection occurs at the ether oxygen, suggesting alkylation of a preformed 3-(2-hydroxyethyl)piperidine intermediate as the optimal bond-forming strategy. This approach prioritizes late-stage introduction of the 3-methylbenzyl group to minimize side reactions during piperidine ring formation. Computational modeling indicates the meta-methyl benzyl substituent provides optimal steric bulk for target receptor interactions without introducing electronic deactivation of the aromatic ring [1] [10].
Table 1: Retrosynthetic Pathway for Target Compound
Disconnection Step | Synthons Generated | Reconnection Strategy |
---|---|---|
Ether cleavage | 3-(2-Hydroxyethyl)piperidine + 3-methylbenzyl chloride | Nucleophilic substitution (SN₂) |
Piperidine ring opening | Ethyl 3-pyridinepropanoate | Reduction/hydrogenation |
Benzyl group | Toluene derivative | Electrophilic chloromethylation |
The Mitsunobu reaction provides stereocontrolled etherification for coupling the piperidine alcohol precursor with 3-methylbenzyl alcohol. Optimized conditions utilize triphenylphosphine (PPh₃, 1.2 eq.) and diisopropyl azodicarboxylate (DIAD, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C → RT. This approach achieves 82-89% yield of the coupled product with complete inversion of configuration at the ethanol carbon, critical for maintaining spatial orientation of the benzyl pharmacophore. Key advantages over classical Williamson ether synthesis include:
The 3-methylbenzyl moiety's structure-activity relationship (SAR) was systematically evaluated through analog synthesis. Meta-substitution on the benzyl ring demonstrates superior bioactivity compared to ortho- or para-substituted isomers due to optimized lipophilicity (cLogP 2.8) and reduced steric hindrance. Key modifications and their effects include:
Table 2: Bioactivity Impact of Benzyl Ring Substitution Patterns
Substituent Position | cLogP | Relative Binding Affinity (%) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
3-Methyl | 2.81 | 100 (reference) | 42.3 |
4-Methyl | 2.83 | 87 | 38.7 |
2-Methyl | 2.80 | 63 | 21.5 |
3-Chloro | 3.25 | 71 | 53.8 |
3-Methoxy | 2.15 | 94 | 18.2 |
Unsubstituted | 2.52 | 82 | 33.6 |
The meta-methyl group specifically enhances membrane permeability (PAMPA log Pe = -5.2 cm/s) compared to unsubstituted benzyl derivatives (-5.8 cm/s), correlating with improved cellular activity. Ortho-substitution creates unfavorable torsional strain between the methyl group and ethylene linker, reducing binding pocket accommodation [1] [7].
Salt formation represents the critical final step for pharmaceutical utility. Free base conversion to hydrochloride salt employs ethereal HCl (2.0 M in diethyl ether) in anhydrous dichloromethane at -15°C to prevent N-demethylation and ether cleavage. Optimal stoichiometry uses 1.05 eq. HCl to minimize residual acid while ensuring complete protonation. Salt crystallization occurs via anti-solvent addition (diisopropyl ether) under controlled precipitation conditions (cooling rate 5°C/h), yielding high-purity (>99.5% HPLC) monohydrate crystals. Key process parameters:
The ethyleneoxy linker in 3-{2-[(3-methylbenzyl)oxy]ethyl}piperidine hydrochloride represents an optimal balance between conformational rigidity and rotational freedom. Systematic comparison with alternative architectures reveals:
Table 3: Linker Architecture Impact on Physicochemical Properties
Linker Type | Representative Structure | ΔG Rotational Barrier (kcal/mol) | cLogP | Receptor Binding ΔG (kcal/mol) |
---|---|---|---|---|
Ethyleneoxy (target) | 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine | 8.2 | 2.81 | -9.3 |
Direct bond | 3-(3-Methylbenzyl)piperidine | - | 3.25 | -7.1 |
Amide | 3-[2-((3-Methylbenzyl)amino)-2-oxoethyl]piperidine | 12.7 | 1.92 | -8.2 |
Methyleneoxy | 3-[(3-Methylbenzyl)oxymethyl]piperidine | 7.8 | 2.45 | -8.5 |
Rigid spiro | 1-oxa-9-azaspiro[5.5]undecane derivatives | >15 | 1.3-2.1 | -6.8 to -8.9 |
Molecular dynamics simulations demonstrate the two-carbon spacer enables bioactive U-shaped conformation through gauche interactions (O-C-C-N dihedral 68°), positioning the 3-methylbenzyl group parallel to the piperidine ring. The ethyleneoxy linker's rotational barrier (8.2 kcal/mol) permits sufficient flexibility for receptor accommodation while maintaining defined spatial orientation. In contrast, shorter methyleneoxy linkers constrain benzyl group orientation, reducing binding pocket complementarity. Longer propyleneoxy homologs increase conformational entropy, diminishing binding affinity despite similar electronic properties. Semirigid spirocyclic systems (e.g., 1-oxa-9-azaspiro[5.5]undecane) reduce cLogP but enforce non-productive conformations, decreasing receptor affinity by >1.5 kcal/mol. The target's linker architecture specifically enables optimal membrane partitioning (log P 2.81) while maintaining bioactive conformation through a balance of rotational restriction and flexibility [1] [8] [10].
All mentioned compounds in the article:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9